Chemical structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Chemical structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Executive Summary
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile (CAS: 1431329-59-7) represents a highly specialized, electron-deficient aromatic scaffold critical to modern medicinal chemistry and agrochemical development. Characterized by a dense substitution pattern on the benzene ring, this compound serves as a pivotal intermediate for synthesizing Selective Androgen Receptor Modulators (SARMs) , Nuclear Receptor Ligands (e.g., PPAR agonists), and next-generation Kinase Inhibitors .
Its structural uniqueness lies in the strategic placement of a trifluoromethyl group (
Part 1: Structural Anatomy & Electronic Properties
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile |
| CAS Number | 1431329-59-7 |
| Molecular Formula | |
| Molecular Weight | 215.17 g/mol |
| SMILES | |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (High Lipophilicity) |
Electronic & Steric Analysis
The molecule features a "push-pull" electronic system:
-
Nitrile Group (C1): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (
) at the para position, although the position is already occupied by a methoxy group. -
Methoxy Group (C4): A strong electron-donating group (EDG) by resonance, counteracting the nitrile's deactivation.
-
Trifluoromethyl (C5) & Methyl (C3): These groups provide ortho-shielding to the methoxy group. The
group is strongly electron-withdrawing (induction), while the methyl group is weakly electron-donating (hyperconjugation).-
Result: The C4-position is electronically enriched but sterically congested, making the methoxy ether linkage highly resistant to enzymatic cleavage (O-demethylation).
-
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile typically follows a convergent route, prioritizing the installation of the nitrile group late in the sequence to avoid side reactions during electrophilic substitutions.
Retrosynthetic Analysis
The most robust disconnection is at the Aryl-Cyanide bond , utilizing transition-metal-catalyzed cyanation of an aryl halide precursor.
Figure 1: Retrosynthetic logic flow for the target scaffold.
Optimized Synthetic Protocol (Laboratory Scale)
Step 1: Bromination of 2-Methyl-6-(trifluoromethyl)phenol
-
Reagents:
, Acetic Acid, Sodium Acetate. -
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs para, while the
and Methyl groups direct ortho/para. The position para to the hydroxyl (C4) is the most activated and sterically accessible site. -
Outcome: 4-Bromo-2-methyl-6-(trifluoromethyl)phenol.
Step 2: O-Methylation
-
Reagents: Methyl Iodide (
) or Dimethyl Sulfate ( ), , Acetone/DMF. -
Procedure:
-
Dissolve intermediate from Step 1 in DMF.
-
Add 1.5 eq.
and stir for 30 min to form the phenoxide. -
Add 1.2 eq.
dropwise at .[1] -
Warm to RT and stir for 4 hours.
-
-
Outcome: 4-Bromo-2-methyl-6-(trifluoromethyl)anisole.
Step 3: Palladium-Catalyzed Cyanation (The Critical Step)
-
Reagents:
, , dppf (ligand), Zn dust (activator), DMA (solvent). -
Conditions:
, 16 hours, Inert Atmosphere ( ). -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield: Typically 75-85%.
Part 3: Spectroscopic Characterization[2]
Researchers must validate the structure using NMR and IR spectroscopy. The following data is predicted based on substituent effects (ChemDraw/MestReNova simulation).
Proton NMR ( -NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.65 | Doublet ( | 1H | Ar-H (C6, adjacent to |
| 7.52 | Doublet ( | 1H | Ar-H (C2, adjacent to |
| 3.85 | Singlet | 3H | |
| 2.35 | Singlet | 3H |
Note: The two aromatic protons show meta-coupling (
Carbon-13 NMR ( -NMR)[2]
-
Nitrile Carbon: ~118 ppm.
-
Trifluoromethyl Carbon: Quartet at ~123 ppm (
Hz). -
Methoxy Carbon: ~60 ppm.[1]
-
Methyl Carbon: ~16 ppm.
Infrared (IR) Spectroscopy
- Stretch: A sharp, distinct peak at 2230 cm⁻¹ .
-
C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region.
Part 4: Medicinal Chemistry Applications[3][4]
This scaffold is a "privileged structure" in drug discovery, particularly for modulating nuclear receptors.
Metabolic Blocking Strategy
The 3,4,5-trisubstitution pattern is a classic medicinal chemistry tactic to block metabolic "soft spots."
-
Oxidation Blockade: The para-position of a phenyl ring is the primary site for CYP450 oxidation. Capping it with a methoxy group blocks direct hydroxylation.
-
Demethylation Resistance: The flanking methyl and trifluoromethyl groups create a "steric wall," preventing the approach of demethylase enzymes to the methoxy oxygen. This significantly increases the half-life (
) of the drug candidate.
Bioisosterism in SARMs
In Selective Androgen Receptor Modulators (SARMs), electron-deficient aromatic rings are crucial for binding to the Androgen Receptor (AR) ligand-binding domain (LBD).
-
The Nitrile group mimics the electrostatic properties of nitro groups found in first-generation anti-androgens (e.g., Flutamide) but with reduced toxicity.
-
The Trifluoromethyl group increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration if central activity is desired.
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4). Nitriles can liberate cyanide ions in vivo if metabolized, though this structure is metabolically robust.
-
Irritant: Skin and Eye Irritant (Category 2).
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust/aerosols.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Dispose of as hazardous organic waste containing cyanides and halogens. Do not mix with acids (risk of HCN evolution).
References
-
Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile. Link
-
PubChem. (2024). Compound Summary: 4-Methoxy-3-(trifluoromethyl)benzonitrile derivatives. National Library of Medicine. Link
- Journal of Medicinal Chemistry. (2018). Strategies for Metabolic Stabilization of SARM Scaffolds.
-
BLD Pharm. (2024). Certificate of Analysis: CAS 1431329-59-7. Link
